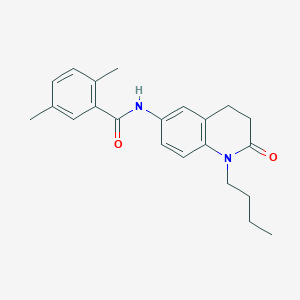

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Radioligand Development for Sigma-2 Receptors

The synthesis and characterization of compounds closely related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide have been pivotal in advancing the study of sigma-2 (σ2) receptors. For instance, analogues like [3H]RHM-1 have been developed and utilized as radioligands, showing high affinity for σ2 receptors in vitro, which is critical for understanding receptor function and potential therapeutic targeting (Jinbin Xu et al., 2005).

Evaluation of Cellular Proliferation in Tumors

The compound's derivatives have also been used in the assessment of cellular proliferation in tumors through PET imaging. Studies have demonstrated the feasibility of imaging tumor proliferation with novel markers like 18F-ISO-1, a derivative of this compound, providing insights into tumor biology and facilitating the development of targeted therapies (F. Dehdashti et al., 2013).

Synthesis and Chemical Transformation

Chemical synthesis research has explored various methods to manipulate the compound's structure for diverse applications, including the development of novel synthetic routes and understanding the mechanistic aspects of chemical transformations. For example, research into Rh(III)-catalyzed directed C-H olefination has opened up new avenues for the efficient and versatile synthesis of tetrahydroisoquinolinone products (S. Rakshit et al., 2011).

Pharmaceutical Applications

Several studies have focused on the pharmacological and medicinal chemistry aspects of derivatives of this compound, looking into their potential as anticancer agents. For instance, the development of α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown promising antitumor activities, highlighting the compound's relevance in drug discovery and development (Yilin Fang et al., 2016).

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-9-18(14-17(20)8-11-21(24)25)23-22(26)19-13-15(2)6-7-16(19)3/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZZTNKFLUOQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)

![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2389575.png)

![3-Methyl-7-(2-methylprop-2-enyl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2389578.png)

![N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2389584.png)

![(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2389590.png)